Hexahydro-2-benzimidazolinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIUBCMPVZLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920725 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-97-3 | |
| Record name | Octahydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazolinone, hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-2-benzimidazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformational Pathways of Hexahydro 2 Benzimidazolinone Scaffolds
Reactions of the 2-Benzimidazolone Nucleus
The 2-benzimidazolone nucleus, also known as 2-hydroxybenzimidazole, is noted for its considerable stability. iosrphr.org It exhibits reactions analogous to those of 2-hydroxypyridines and 2-hydroxyquinolines. iosrphr.orgrjpbcs.com
Halogenation Reactions, e.g., to 2-Chloro Derivatives
A key transformation of the 2-benzimidazolone nucleus is its conversion to 2-chloro derivatives. This reaction is typically achieved by treating 2(3H)-benzimidazolone with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). iosrphr.orgrjpbcs.comijmpronline.com This process is a crucial step in the synthesis of various substituted benzimidazoles, which can serve as intermediates for creating compounds with specific biological activities. google.comresearchgate.net For instance, 2-chloro-benzimidazole derivatives can be produced by reacting 1,3-dihydro-benzimidazol-thiones with chlorine in an organic diluent. google.com Another method involves the reaction of 2-bromo-imidazoles with hydrogen chloride. google.com
It has been noted that while 2-chlorobenzimidazole (B1347102) is resistant to displacement by strong nucleophiles, 2-chloro-1-methyl benzimidazole (B57391) readily reacts with sodium methoxide (B1231860) or ethoxide. longdom.org The halogenation of the benzimidazole ring can also be achieved under different conditions. For example, treating 2,5(or 2,6)-dimethylbenzimidazole in an aqueous acid solution with a saturated solution of bleaching powder at low temperatures yields 1-chloro-2,5(or 2,6)-dimethylbenzimidazole. iosrphr.orghumanjournals.com
Ring Cleavage and Degradation Pathways of the Imidazole (B134444) Ring
The imidazole ring within the benzimidazole structure is generally stable but can be cleaved under specific conditions. iosrphr.org Cleavage can occur upon reaction with pseudobases, acid anhydrides, and halides. iosrphr.org For instance, in the presence of water, and particularly in alkaline solutions, the imidazole ring can be opened during acylation reactions with acid chlorides or anhydrides. ijmpronline.comhumanjournals.com
Degradation of benzimidazole derivatives can also be induced by various environmental factors. Studies on the degradation of amino-substituted benzimidazo[1,2-a]quinolines have shown that these compounds degrade under hydrolytic, thermal, and photolytic conditions, as well as in the presence of hydrogen peroxide. nih.gov Photolysis, in particular, has a significant impact, leading to numerous degradation products. nih.gov For the fungicide carbendazim, degradation pathways include hydroxylation, removal of the methoxyl group, and cleavage of the C–N/C=N bond. mdpi.com The benzimidazole ring itself is quite stable and not easily attacked by oxidants. mdpi.com
Hydrogenation and Dehydrogenation Studies of Related Benzimidazoles
The reduction of the benzimidazole ring has been a subject of considerable study. While the ring is generally resistant to reduction, catalytic hydrogenation can lead to the formation of tetrahydro- and hexahydrobenzimidazoles under certain conditions. rjpbcs.comgoogle.com Catalytic reduction of benzimidazole with a nickel catalyst, even under high pressure, has been reported to be unsuccessful. iosrphr.orgrjpbcs.comgoogle.com However, hydrogenation of the benzene (B151609) nucleus of benzimidazole compounds to yield 4,5,6,7-tetrahydrobenzimidazoles can be achieved with a palladium-containing catalyst. google.com
Dehydrogenation, the reverse process, is also a key transformation. Acceptorless dehydrogenative coupling of primary alcohols with 1,2-diaminobenzenes, catalyzed by cobalt or iridium complexes, provides a route to 2-substituted benzimidazoles. elsevierpure.comnih.govacs.org This method avoids the need for external oxidants and produces water and hydrogen gas as the only byproducts. elsevierpure.comnih.gov
Challenges in Dehydrogenation to Aromatic Benzimidazoles
The dehydrogenation of tetrahydrobenzimidazoles to their aromatic benzimidazole counterparts can be challenging. For example, attempted dehydrogenation of tetrahydrobenzimidazoles using a palladium sponge did not yield the expected benzimidazole but resulted in a high-molecular-weight compound. iosrphr.org However, modern synthetic methods have overcome some of these challenges. For instance, an electrochemical dehydrogenative cyclization cascade of arylamine-tethered 1,5-enynes allows for the synthesis of highly substituted benzimidazolones. researchgate.net This method avoids the need for transition metal catalysts and oxidizing reagents. researchgate.net
Functional Group Transformations on Substituted Benzimidazolones
Substituted benzimidazolones can undergo a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives. researchgate.netorganic-chemistry.org These transformations are crucial for developing new compounds with potential pharmaceutical applications. organic-chemistry.org
Decarboxylation of 2-Benzimidazolecarboxylic Acids
A significant reaction of substituted benzimidazoles is the decarboxylation of 2-benzimidazolecarboxylic acids. These compounds readily lose carbon dioxide upon heating above their melting point to yield the corresponding benzimidazole. iosrphr.orgrjpbcs.com For example, heating 2-benzimidazolecarboxylic acid results in the formation of benzimidazole. iosrphr.orgrjpbcs.com This decarboxylation can also be achieved by boiling the acid in acetic acid. Similarly, heating 2-benzimidazolecarboxylic acid with acetic anhydride (B1165640) leads to decarboxylation and the formation of 1-acetyl benzimidazole. ijmpronline.comhumanjournals.com
Interactive Data Table: Reactions of Benzimidazolone Derivatives
| Reactant | Reagent(s) | Product | Reaction Type | Reference(s) |
| 2(3H)-Benzimidazolone | POCl₃ or PCl₅ | 2-Chlorobenzimidazole | Halogenation | iosrphr.orgrjpbcs.comijmpronline.com |
| 2,5(or 2,6)-Dimethylbenzimidazole | Bleaching powder (aq) | 1-Chloro-2,5(or 2,6)-dimethylbenzimidazole | Halogenation | iosrphr.orghumanjournals.com |
| Benzimidazole | Acid anhydrides, Halides | Cleaved imidazole ring | Ring Cleavage | iosrphr.org |
| Benzimidazole | Pd catalyst | 4,5,6,7-Tetrahydrobenzimidazole | Hydrogenation | google.com |
| 1,2-Diaminobenzene, Primary alcohol | Co or Ir catalyst | 2-Substituted benzimidazole | Dehydrogenative Coupling | elsevierpure.comnih.govacs.org |
| 2-Benzimidazolecarboxylic acid | Heat | Benzimidazole | Decarboxylation | iosrphr.orgrjpbcs.com |
| 2-Benzimidazolecarboxylic acid | Acetic anhydride | 1-Acetyl benzimidazole | Decarboxylation/Acylation | ijmpronline.comhumanjournals.com |
Reactions Involving Alkyl or Methylene (B1212753) Groups at C2
The methyl or methylene group at the C2 position of the benzimidazole ring system exhibits a notable degree of reactivity, comparable to the active methyl groups found in α-picoline and quinaldine. This reactivity is attributed to the electron-withdrawing nature of the adjacent benzimidazole ring, which imparts a positive character to the carbon atom of the 2-methyl or 2-methylene group. While direct studies on the hexahydro-2-benzimidazolinone scaffold are limited, the well-documented reactions of C2-substituted benzimidazoles provide significant insight into the potential transformations of their saturated counterparts.
One of the primary reactions of C2-methylbenzimidazoles is the aldol-type condensation with aromatic aldehydes. This reaction typically proceeds by heating the reactants together, often without a catalyst, to yield a styryl-substituted benzimidazole. This transformation highlights the nucleophilic character of the C2-methyl group after deprotonation.
Furthermore, modern synthetic methods have enabled the direct C2-alkylation of benzimidazoles through C-H activation. For instance, rhodium(I)-catalyzed systems can achieve selective branched C-H alkylation of benzimidazoles with Michael acceptors like N,N-dimethylacrylamide. nih.gov This approach allows for the introduction of various alkyl groups at the C2 position with good to excellent yields. Copper-catalyzed methods have also been developed for the regioselective C2-H alkylation of benzimidazoles with aromatic alkenes. acs.org
These findings suggest that a C2-alkyl or methylene group on a this compound scaffold would likely possess similar acidic protons, making it susceptible to deprotonation and subsequent reaction with electrophiles. The specific reaction conditions would, of course, need to be optimized for the saturated system.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |
| N-methylbenzimidazole | N,N-dimethylacrylamide | Rh(I)/dArFpe/K3PO4 | Branched C2-alkylated product | High | nih.gov |
| Benzimidazole | Styrene | Cu(OAc)2 | C2-alkylated benzimidazole | - | acs.org |
| 2-Methylbenzimidazole | Benzaldehyde | Heat | 2-Styrylbenzimidazole | - | General Knowledge |
Electrophilic Aromatic Substitution, e.g., Nitration
Electrophilic aromatic substitution is a key reaction for functionalizing the benzene ring portion of the benzimidazolone scaffold. It is important to note that for the "hexahydro" derivative, the benzene ring is saturated and thus does not undergo electrophilic aromatic substitution. The following discussion pertains to the benzimidazolone precursor, which possesses the aromatic ring. The urea (B33335) portion of the heterocyclic ring acts as an activating group, directing incoming electrophiles primarily to the para position (C5) relative to the fused imidazole ring.
Nitration:
The nitration of benzimidazolone is a well-established reaction that proceeds readily. Treatment of benzimidazolone with nitric acid in an aqueous medium at temperatures ranging from 20 to 100°C results in the formation of 5-nitrobenzimidazolone in high yield and purity. This process is efficient and avoids significant side reactions, allowing for the recycling of the mother liquor.
Alkylation:
Friedel-Crafts alkylation of benzimidazolones can be achieved using activated alcohols in the presence of a catalyst such as methyltrifluoromethanesulfonate (MeOTf). rsc.org For example, the reaction of benzimidazolone with benzhydrol can yield the C-alkylated product. The reaction demonstrates chemoselectivity, with mono-alkylation being achievable under controlled conditions. rsc.org
Halogenation:
The halogenation of benzimidazolone derivatives has also been explored. For instance, electrophilic bromination of 5(6)-(formylamino)benzimidazole occurs regioselectively at the 4(7)-position. chem-soc.si Theoretical studies on the halogenation of benzimidazole derivatives suggest that while solvent polarity plays a significant role, the type of halogen (fluorine, chlorine, bromine) has a less pronounced effect on the electronic properties related to excited state intramolecular proton transfer (ESIPT). acs.orgnih.govfigshare.com
Design and Synthesis of Derivatives and Structural Analogues of Hexahydro 2 Benzimidazolinone
Strategies for N-Substitution and Ring Functionalization
The synthesis of hexahydro-2-benzimidazolinone derivatives primarily involves modifications at the nitrogen atoms and the cyclohexane (B81311) ring. The parent compound can be prepared through the reaction of hexahydro-o-phenylenediamine with phosgene (B1210022) in a sodium hydroxide (B78521) solution. instras.comrjpbcs.comiosrphr.orgresearchgate.net
N-Substitution:
Alkylation of the nitrogen atoms is a common strategy to introduce diverse substituents. This can be achieved by reacting the this compound core with various alkyl halides. For instance, 1-substituted-2-chlorobenzimidazoles can be alkylated and then treated with amines like 4-methylpiperidine (B120128) to yield N-substituted derivatives. sci-hub.se Another approach involves the reaction with chloroacetic acid followed by treatment with appropriate piperazines to introduce (1-piperazinyl)methyl groups at the 2-position. sci-hub.se
Ring Functionalization:
Functionalization of the cyclohexane ring allows for the introduction of additional chemical diversity. While direct functionalization of the saturated ring can be challenging, strategies often involve starting with substituted o-phenylenediamines. For example, 3,4-diaminophenylarsenic acid or 3,4-diaminostibinic acid can be used to introduce arsenic or antimony moieties, which can be further modified. instras.com
A general scheme for the synthesis of substituted benzimidazol-2-one (B1210169) analogs involves a multi-step process. Starting with 1,2-phenylenediamine, reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) yields 1H-benzo[α]imidazol-2(3H)-2-one. This intermediate can then be further functionalized. For example, treatment with ethylchloroformate followed by reaction with a phenacyl bromide derivative and subsequent alkylation with 1,2-dibromoethane (B42909) can introduce a variety of substituents on the aromatic ring and the nitrogen atom.
| Derivative Type | Key Reagents | Intermediate | Reference |
|---|---|---|---|
| 2-(4-methylpiperidino)benzimidazole | 4-methylpiperidine | 1-Substituted-2-chlorobenzimidazole | sci-hub.se |
| 2-[(1-piperazinyl)methyl]benzimidazoles | Piperazines, Chloroacetic acid | 2-Chloromethyl-1-(2-ethoxyethyl)benzimidazole | sci-hub.se |
| 1,3-disubstituted-benzimidazol-2-ones | Ethylchloroformate, 4-bromophenacyl bromide, 1,2-Dibromoethane | 1H-benzo[α]imidazol-2(3H)-2-one |
Creation of Complex Molecular Architectures Featuring the this compound Moiety
The rigid, cyclic structure of this compound makes it a valuable building block for the construction of more complex molecular architectures, particularly in the field of supramolecular chemistry. hmc.edu These larger structures are formed through non-covalent interactions, leading to organized assemblies with unique properties. beilstein-journals.orgmdpi.comnih.govrsc.org
Supramolecular Assembly Applications
The this compound moiety has been utilized in the mechanochemical synthesis of hemicucurbiturils. In a solvent-free process, the mechanochemical milling of (R,R)-hexahydro-2-benzimidazolinone with paraformaldehyde in the presence of concentrated aqueous HCl leads to the formation of a six-membered macrocycle, cycHC nih.gov, with high conversion. beilstein-journals.orgbeilstein-journals.org This demonstrates the utility of the this compound unit in forming complex, cage-like structures through dynamic covalent chemistry. beilstein-journals.org
The ability of such molecules to form ordered structures is crucial for creating functional materials. The self-assembly process can be directed to form specific architectures, including two-dimensional networks. mdpi.comrsc.org The principles of supramolecular chemistry, such as molecular recognition and self-assembly, guide the formation of these complex structures from simpler building blocks. beilstein-journals.org
| Supramolecular Structure | Synthetic Method | Key Building Blocks | Reference |
|---|---|---|---|
| cycHC nih.gov (Hemicucurbituril) | Mechanochemical milling | (R,R)-Hexahydro-2-benzimidazolinone, Paraformaldehyde | beilstein-journals.orgbeilstein-journals.org |
Rational Design of Benzimidazolone Derivatives as Chemical Scaffolds
The benzimidazolone core, including its saturated hexahydro variant, is considered a "privileged scaffold" in medicinal chemistry. d-nb.infonih.gov This is due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The rational design of derivatives based on this scaffold is a key strategy in the development of new therapeutic agents. nih.govrsc.orggrowkudos.com
Medicinal Chemistry Perspective of the Benzimidazolone Pharmacophore
The benzimidazolone pharmacophore is a key structural element in a wide range of biologically active compounds. chemrxiv.orgijpsjournal.comresearchgate.net Its versatility has led to the development of drugs with diverse therapeutic applications. ijpsjournal.comresearchgate.net The benzimidazole (B57391) ring system is structurally similar to naturally occurring nucleotides, allowing it to interact with biopolymers. d-nb.info
The design of novel benzimidazolone derivatives often involves computational methods like molecular docking and pharmacophore modeling to predict their interaction with specific biological targets. nih.govrsc.orgmdpi.com For instance, in the development of α-glucosidase inhibitors, benzimidazolone derivatives were designed and evaluated using in silico assays before their synthesis and in vitro testing. rsc.orgrsc.org This rational design approach helps in selecting candidate molecules with higher potential for biological activity. rsc.org
Numerous studies have focused on synthesizing and evaluating the biological activities of various benzimidazolone derivatives. These derivatives have shown potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govtandfonline.comrsc.org The modification of the benzimidazolone scaffold, through N-substitution and functionalization of the aromatic or saturated ring, allows for the fine-tuning of its pharmacological properties. rsc.orgpharmacophorejournal.com
| Derivative Class | Target/Application | Design Strategy | Reference |
|---|---|---|---|
| Benzylbenzimidazolone derivatives | α-glucosidase and glucokinase modulators | In silico docking and in vitro enzymatic assays | rsc.orgrsc.org |
| Diaryl ether-linked benzimidazole derivatives | BACE1 inhibitors (Alzheimer's disease) | Molecular docking, molecular dynamics, and DFT studies | nih.gov |
| N-aryl-benzimidazolone analogs | HSP90 inhibitors (Anticancer) | Pharmacophore modeling, virtual screening, and molecular dynamics | mdpi.com |
| N,2,6-Trisubstituted 1H-benzimidazole derivatives | Antimicrobial and anticancer agents | Synthesis of a diversified library and in vitro evaluation | rsc.org |
Advanced Spectroscopic and Theoretical Characterization of Hexahydro 2 Benzimidazolinone and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Structural elucidation is a cornerstone of chemical analysis, and for compounds like hexahydro-2-benzimidazolinone, a combination of spectroscopic methods is employed to confirm their identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.
In the ¹H NMR spectrum of a this compound derivative, signals corresponding to the protons on the cyclohexane (B81311) ring and the nitrogen atoms of the imidazolidinone core are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, a study on a hexahydro-benzimidazolone derivative reported a proton NMR signal at δ 5.42 ppm. umich.edu The coupling patterns between adjacent protons can help to establish the relative stereochemistry of the substituents on the saturated ring. For complex derivatives, two-dimensional NMR techniques are often employed to resolve overlapping signals and definitively assign all proton and carbon resonances. redalyc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom, including those in the aliphatic ring and the carbonyl carbon of the urea (B33335) moiety. In a derivative of hexahydro-benzimidazolone, ¹³C NMR signals were observed at δC 147.8 and 136.6 ppm. umich.edu Another study on a related benzimidazole (B57391) derivative, 1-(3-hydroxy-3-methylbutyl)-1H-benzimidazole-2-carbaldehyde, provided detailed assignments for both proton and carbon signals, which are illustrative of the data obtained. mdpi.com
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools for the in-depth characterization of molecular structures, properties, and interactions, offering insights that complement experimental data. For this compound and its derivatives, theoretical investigations are crucial for understanding their fundamental chemical nature. While detailed computational studies specifically on the hexahydro variant are not extensively available in public literature, the methodologies are well-established through extensive research on the parent benzimidazolone scaffold and related derivatives. This section outlines the application of these advanced computational techniques.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. euchems.euchemrxiv.org It allows for the accurate calculation of various molecular properties, providing a theoretical foundation for understanding chemical behavior. DFT methods are employed to predict optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). mdpi.com
Research Findings:
Studies on benzimidazolone derivatives demonstrate a strong correlation between theoretical values calculated via DFT and experimental results. For instance, DFT calculations at the B3LYP/6-311G(3df,3pd) level have been used to optimize the molecular geometry of related structures, with the resulting bond lengths and angles showing good agreement with those determined by X-ray crystallography. nih.gov Discrepancies between the data are often attributed to the different physical states of the sample; theoretical calculations are typically performed for a molecule in the gas phase, whereas experimental measurements may be conducted on the solid state. nih.gov
The analysis of the Molecular Electrostatic Potential (MEP) surface, calculated using DFT, is instrumental in identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution, with red areas (negative potential) indicating regions susceptible to electrophilic attack and blue areas (positive potential) indicating regions prone to nucleophilic attack. nih.gov Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Benzimidazolone Derivative Data extracted from a study on a symmetrical 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative for illustrative purposes. nih.gov
| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT/B3LYP) |
| Bond Length (Å) | C=O | 1.215 | 1.223 |
| N-CO | 1.385 | 1.401 | |
| N-C (ring) | 1.390 | 1.410 | |
| Bond Angle (°) | N-C-N | 107.5 | 108.2 |
| C-N-C | 111.8 | 110.9 | |
| O=C-N | 126.2 | 125.9 |
Molecular Modeling and Docking Studies (for interactions, not biological effect)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. unpad.ac.id This method is invaluable for studying the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern molecular recognition. unpad.ac.idmdpi.com While often used in drug discovery, the technique's core function is to elucidate the nature and geometry of intermolecular interactions, independent of any biological outcome.
Research Findings:
Docking studies performed on benzimidazolone derivatives against various protein targets reveal detailed interaction patterns. For example, pyrazole-benzimidazolone hybrids have been docked into the active site of the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) protein. biointerfaceresearch.com These studies identify key amino acid residues that form specific interactions with the ligand. The analysis shows that a compound can interact with residues like GLN 307, ASN 423, and PHE 392 through hydrogen bonds and other contacts. biointerfaceresearch.com
Similarly, docking of pyrimidohexahydroquinoline derivatives, which share structural motifs, into the Mcl-1 enzyme's binding site showed binding energies ranging from -8.90 to -8.97 kcal/mol. rsc.org The visualization of these docked poses allows for the precise identification of which parts of the molecule are involved in which types of interactions, such as hydrogen bonding between a sulfonamide oxygen and a threonine residue or pi-pi stacking between an aromatic ring and a phenylalanine residue. biointerfaceresearch.comrsc.org
Table 2: Summary of Molecular Docking Interaction Data for Benzimidazolone-Related Ligands This table compiles illustrative data from various studies to demonstrate the type of information generated from docking analyses.
| Ligand Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
| Pyrazole-benzimidazolone hybrid biointerfaceresearch.com | HPPD | Not specified | GLN 307, ASN 423, PHE 392, VAL 228 | Hydrogen Bonding, Additional Contacts |
| Pyrimidohexahydroquinoline derivative rsc.org | Mcl-1 | -8.97 | Not specified | Not specified |
| Pyrimidohexahydroquinoline derivative rsc.org | Mcl-1 | -8.90 | Not specified | Not specified |
| Diazepam (Control) mdpi.com | GABA-A Receptor | -7.5 | Subsite 1 of ECD interface | Hydrophobic, Electrostatic |
Studies of Tautomerism and Conformational Analysis
Tautomerism:
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom accompanied by a switch of a single bond and adjacent double bond. nih.gov For the aromatic benzimidazole ring system, prototropic tautomerism between the N1-H and N3-H forms is a well-documented phenomenon. researchgate.net However, in This compound , the benzene (B151609) ring is saturated, precluding this type of aromatic tautomerism.
The relevant tautomerism for the saturated ring is the amide-imidic acid (or keto-enol) tautomerism of the cyclic urea moiety. The compound can theoretically exist in the dominant keto form (an amide) or the enol form (an imidic acid). For cyclic ureas like this compound, the keto (oxo) tautomer is overwhelmingly more stable and is considered the predominant form under normal conditions.
Conformational Analysis:
Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. ic.ac.uk For this compound, the analysis focuses on the puckering of the two fused rings. The cyclohexane ring can adopt several conformations, primarily the low-energy chair form, as well as higher-energy boat and twist-boat forms. ic.ac.uk The five-membered imidazolidinone ring is also non-planar and typically adopts an envelope or twist conformation.
Applications in Chemical Synthesis and Materials Science
Role as a Core Structure in the Synthesis of Biologically Relevant Molecules
The benzimidazole (B57391) ring system, of which hexahydro-2-benzimidazolinone is a saturated analog, is a "privileged structure" in medicinal chemistry, meaning it frequently appears in molecules with therapeutic properties. ijmpronline.comrsc.org The this compound core serves as a versatile scaffold or intermediate for synthesizing a range of biologically active compounds. ontosight.airjpbcs.com Its structure is an isostere of naturally occurring nucleotides, which may allow derivatives to interact readily with biological macromolecules. rsc.org
Researchers have utilized this core to develop compounds with potential antimicrobial and antifungal activities. ontosight.ai For instance, various benzimidazolone derivatives have been synthesized and tested against several microbial strains. nih.gov The general strategy involves using the core structure and adding different functional groups to modify its biological profile. ijmpronline.com While many studies focus on the aromatic benzimidazolone, the principles extend to its saturated counterpart, which provides a different three-dimensional geometry for molecular design. The synthesis often begins with a reaction between a diamine (like hexahydro-o-phenylenediamine) and a carbonyl source (like phosgene (B1210022) or carbonyldiimidazole) to form the core cyclic urea (B33335) structure. rjpbcs.comwikipedia.org This core can then be further functionalized.
Table 1: Examples of Biologically Active Benzimidazolone Derivatives
| Derivative Class | Synthetic Precursor | Biological Activity Investigated | Reference |
| Substituted Benzimidazolones | 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | Antibacterial, Antifungal, Antituberculosis | nih.gov |
| General Benzimidazolinones | 2-Benzimidazolinone, hexahydro- | Antimicrobial, Antiviral, Enzyme Inhibition | ontosight.ai |
| Bis-heterocyclic compounds | Quinoxalin-2(1H)-one derivatives | Anticancer | rsc.org |
Utility in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. wikipedia.orguclouvain.be Within this field, host-guest chemistry involves a larger "host" molecule that forms a complex with a smaller "guest" molecule. wikipedia.org The this compound unit is particularly useful in this area due to its ability to act as a rigid building block that can form predictable, stable structures through self-assembly. beilstein-journals.org
A prominent example of its application is in the synthesis of hemicucurbiturils. These are macrocyclic host molecules created by linking glycoluril (B30988) units. A key synthetic breakthrough demonstrated that (R,R)-hexahydro-2-benzimidazolinone can be used as a monomer in a mechanochemical (solvent-free) reaction with paraformaldehyde to create specific hemicucurbituril macrocycles. beilstein-journals.orgbeilstein-journals.org The process is templated by an anion; the choice of anion directs the size of the resulting macrocycle. This demonstrates the utility of this compound in creating complex, cavity-containing host molecules capable of encapsulating guests. beilstein-journals.org The hydrogen bonding capabilities of the urea-like structure also contribute to the formation of stable, extended supramolecular structures. wikipedia.org
Table 2: Synthesis of Hemicucurbituril Macrocycles from this compound
| Monomers | Anion Template | Reaction Conditions | Product (Macrocycle) | Reference |
| (R,R)-hexahydro-2-benzimidazolinone, Paraformaldehyde | Chloride (from HCl) | Mechanochemical milling, aging at 45°C | Six-membered cycHC wikipedia.org | beilstein-journals.orgbeilstein-journals.org |
| (R,R)-hexahydro-2-benzimidazolinone, Paraformaldehyde | Perchlorate (B79767) (ClO₄⁻) | Mechanochemical milling, aging at 60°C | Eight-membered cycHC rsc.org | beilstein-journals.org |
Emerging Applications in Material Science
The properties that make this compound useful in synthesis and supramolecular chemistry also translate to applications in material science. It can be incorporated as a monomer or a structural unit into polymers and other materials. ontosight.ai
The broader family of benzimidazolinones has established applications in the production of commercial pigments. wikipedia.org For example, substituted benzimidazolinones are key components in high-performance pigments like Pigment Orange 36 and Pigment Yellow 154, which are used in plastics and paints. wikipedia.org These applications leverage the stable, rigid core structure which contributes to the chemical and light resistance of the final pigment. While these specific examples use the aromatic benzimidazolinone, the underlying principle of using the heterocyclic core as a robust building block for stable materials is directly relevant. The hexahydro- variant offers a non-aromatic, more flexible three-dimensional alternative for the development of new polymers and materials where different physical properties are desired.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of hexahydro-2-benzimidazolinone involves the reaction between hexahydro-o-phenylenediamine and phosgene (B1210022) in a sodium hydroxide (B78521) solution. rjpbcs.comijmpronline.cominstras.com While effective, this method utilizes hazardous reagents, prompting the exploration of more sustainable alternatives.
Recent advancements have focused on greener synthetic methodologies. One notable development is the use of mechanochemistry, a solvent-free technique that relies on mechanical force to initiate chemical reactions. beilstein-journals.org The mechanochemical milling of (R,R)-hexahydro-2-benzimidazolinone with paraformaldehyde has been shown to produce macrocycles like hemicucurbiturils with high conversion rates. beilstein-journals.org This approach is not only environmentally friendly but also time-efficient. beilstein-journals.org
Catalytic methods are also at the forefront of sustainable synthesis. Cobalt-catalyzed redox-economical coupling of o-nitroanilines and alcohols presents a promising route for producing a variety of 2-substituted benzimidazoles, which are precursors to this compound. researchgate.net This method avoids the need for expensive and toxic reagents. researchgate.net Furthermore, catalyst-free synthesis in sustainable solvents is being explored for the production of benzimidazole (B57391) derivatives. dntb.gov.ua Future research will likely focus on optimizing these catalytic systems and exploring new, even more efficient and environmentally benign catalysts.
Exploration of New Chemical Transformations
The chemical reactivity of the this compound ring system offers a platform for novel chemical transformations. The amide and amine functionalities within the molecule are key sites for derivatization.
The attempted dehydrogenation of tetrahydrobenzimidazoles using a palladium sponge did not yield the expected benzimidazole but resulted in a high molecular weight compound, indicating potential for polymerization or oligomerization reactions. rjpbcs.comijmpronline.com The imidazole (B134444) ring of benzimidazoles can be cleaved using pseudobases, acid anhydrides, and halides, suggesting that the saturated ring of this compound could undergo similar ring-opening reactions to generate novel functionalized diamines. rjpbcs.com
The nitrogen atoms of the benzimidazolinone core can be alkylated or acylated to introduce a wide range of substituents, leading to new derivatives with tailored properties. google.com For instance, N-alkylation has been employed in the synthesis of neuroleptic agents. google.com Future explorations could involve the use of modern synthetic techniques like C-H activation to functionalize the cyclohexane (B81311) ring, a transformation that has been successfully applied to other heterocyclic systems. semanticscholar.org The development of new chemical reactions involving the this compound scaffold will undoubtedly expand its utility as a versatile building block in organic synthesis.
Advanced Computational Studies for Structure-Reactivity Relationships
Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations have been employed to study the thermochemical properties of benzimidazolinone and related ureas. researchgate.net
Future computational studies can provide deeper insights into the reaction mechanisms involving this compound. For example, computational analysis of the SN2 reaction mechanism has been used to understand the role of solvents and nucleophiles. researchgate.net Similar studies on the reactions of this compound could predict reaction outcomes and guide the design of new synthetic routes. rsc.org
Furthermore, computational methods can be used to establish quantitative structure-activity relationships (QSAR) for its derivatives. mdpi.comnih.govresearchgate.netnih.gov By correlating the structural features of different derivatives with their biological or material properties, researchers can rationally design new compounds with enhanced performance. For instance, understanding the relationship between the substitution pattern on the benzimidazole ring and anti-inflammatory activity has been a subject of such studies. mdpi.comnih.gov Advanced computational models can also be used to predict the reaction paths of complex chemical transformations, accelerating the discovery of new reactions and their mechanisms. rsc.orgsemanticscholar.orgnih.gov
Expansion of Applications in Chemical Technologies
The unique properties of this compound and its derivatives make them suitable for a range of applications in chemical technologies, moving beyond their established roles in medicinal chemistry and materials science.
In the realm of materials science, its use as a building block for supramolecular structures is a significant area of development. beilstein-journals.org The ability of (R,R)-hexahydro-2-benzimidazolinone to form macrocycles like hemicucurbiturils through mechanochemical synthesis opens up possibilities for creating novel host-guest systems, molecular containers, and smart materials. beilstein-journals.org These structures have potential applications in areas such as sensing, catalysis, and drug delivery.
The compound's potential as a monomer in polymer chemistry is another promising avenue. ontosight.aiwikipedia.orglibretexts.orgmdpi.comsathyabama.ac.innih.gov The formation of a high molecular weight compound during attempted dehydrogenation suggests its capability to undergo polymerization. rjpbcs.comijmpronline.com The development of functional polymers derived from this compound could lead to materials with unique thermal, mechanical, and optical properties. advancedsciencenews.com These polymers could find use in specialty coatings, adhesives, and high-performance plastics. googleapis.comjustia.com
In agrochemical research, while specific applications are not yet widely reported, the benzimidazole scaffold is a known pharmacophore in fungicides. dntb.gov.ua The exploration of this compound derivatives as potential agrochemicals could lead to the discovery of new pesticides with novel modes of action. usp.br The continued investigation into the fundamental chemistry and material properties of this compound will undoubtedly pave the way for its integration into a broader spectrum of chemical technologies.
Q & A
Q. What are the established synthetic routes for Hexahydro-2-benzimidazolinone, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via cyclization reactions involving o-phenylenediamine derivatives and carbonyl sources (e.g., CO₂ or urea). Key parameters to optimize include:
- Catalyst selection : Acidic or metal catalysts (e.g., HCl, ZnCl₂) to enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) or ionic liquids to improve solubility and reaction rates.
- Temperature control : Reactions often require heating (80–120°C) to drive ring closure .
For optimization, employ a Design of Experiments (DOE) approach to systematically vary factors like molar ratios and reaction time. Validate purity using HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, with peak assignments cross-referenced against computed chemical shifts (e.g., using DFT calculations).
- IR spectroscopy : Identify carbonyl (C=O) and N-H stretching vibrations (expected at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively).
- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
Document discrepancies between observed and theoretical values, and validate against literature data .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Address discrepancies through:
- Cross-validation : Replicate conflicting studies under standardized conditions (e.g., pH, temperature).
- Advanced analytics : Use X-ray crystallography for structural confirmation or DSC/TGA to assess thermal stability.
- Statistical analysis : Apply ANOVA to evaluate variability between experimental batches .
Publish detailed protocols to enhance reproducibility .
Q. What methodologies are recommended for studying the catalytic mechanisms involved in this compound synthesis?
- Methodological Answer : Investigate mechanisms via:
- Kinetic studies : Monitor reaction progress using in-situ FTIR or quenching methods to derive rate laws.
- Isotopic labeling : Use ¹³C-labeled carbonyl sources to track cyclization pathways.
- Computational modeling : Perform DFT calculations to identify transition states and activation energies (software: Gaussian, ORCA) .
Compare results with analogous benzimidazole syntheses to infer mechanistic parallels .
Q. How can researchers integrate this compound into supramolecular or coordination chemistry studies?
- Methodological Answer : Explore its role as a ligand or building block by:
- Coordination experiments : React with transition metals (e.g., Cu²⁺, Zn²⁺) in varying stoichiometries.
- X-ray diffraction : Resolve crystal structures to analyze binding modes.
- Spectroscopic titration : Use UV-Vis or fluorescence to determine binding constants.
Document steric/electronic effects of the hexahydro moiety on host-guest interactions .
Data Analysis and Reporting
Q. What frameworks should guide the statistical analysis of this compound bioactivity data (if applicable)?
- Methodological Answer : For biological studies (e.g., enzyme inhibition):
- Dose-response curves : Fit data to Hill equations using nonlinear regression (software: GraphPad Prism).
- IC₅₀/EC₅₀ calculations : Validate with triplicate experiments and report confidence intervals.
- Structure-activity relationships (SAR) : Use molecular docking (AutoDock Vina) to correlate activity with structural features .
Ensure compliance with ethical standards for reproducibility .
Contradiction and Reproducibility
Q. How should researchers address non-reproducible results in this compound synthesis?
- Methodological Answer : Mitigate irreproducibility by:
- Batch-to-batch analysis : Test raw materials for impurities (HPLC-UV).
- Reaction monitoring : Use inline PAT tools (e.g., ReactIR) to detect intermediates.
- Open science practices : Share raw data and code repositories for peer validation .
Ethical and Reporting Standards
Q. What ethical considerations apply to publishing this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
